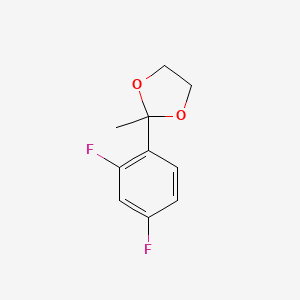

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane

Description

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane is a cyclic ether characterized by a 1,3-dioxolane ring substituted with a methyl group and a 2,4-difluorophenyl moiety. The fluorine atoms on the aromatic ring confer electron-withdrawing properties, influencing both reactivity and physical characteristics. This compound is commercially available (CAS listed in ) and finds applications in organic synthesis, particularly as a protecting group or intermediate in pharmaceutical and materials chemistry. Its structural features, such as the dioxolane ring’s stability and the fluorinated aromatic system, make it distinct from simpler dioxolane derivatives .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(13-4-5-14-10)8-3-2-7(11)6-9(8)12/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMWISPHRSKFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2,4-difluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Solvent: Common solvents include toluene or dichloromethane.

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural features may contribute to:

- Antiviral Activity : Research indicates that dioxolanes can exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Properties : Some derivatives of dioxolanes have shown promise in targeting cancer cells through specific pathways.

Material Science

In materials science, 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane can be utilized for:

- Polymer Synthesis : Its unique structure allows it to be incorporated into polymer matrices, enhancing thermal and mechanical properties.

- Coatings and Adhesives : The compound's chemical stability makes it suitable for use in high-performance coatings and adhesives.

Agrochemicals

The compound may also find applications in the development of agrochemicals:

- Pesticides : Its ability to interact with biological systems can be leveraged to create effective pest control agents.

Case Study 1: Antiviral Research

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of dioxolane derivatives. The research demonstrated that compounds similar to 2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolane exhibited significant inhibition of viral replication in vitro.

Case Study 2: Polymer Development

Research conducted at a leading materials science institute investigated the incorporation of dioxolane compounds into polymer blends. The findings revealed enhanced mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Generating Reactive Species: Producing reactive oxygen species (ROS) that can induce cellular damage or signaling.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Halogens : The difluorophenyl group enhances electron withdrawal compared to bromine or chlorine, affecting hydrolysis rates and transition-state stabilization in reactions .

- Steric Effects : Dichlorophenyl and dimethyl-substituted derivatives exhibit reduced reactivity due to steric hindrance, unlike the more accessible difluorophenyl analog .

Hydrolysis Behavior

- This property is advantageous in protecting group strategies .

- 2-Methyl-1,3-dioxolane (2MD) : Hydrolyzes rapidly via the A-1 mechanism in acidic conditions due to the absence of stabilizing substituents .

- 2-(3-Bromophenyl) Derivative : Bromine’s leaving-group ability facilitates nucleophilic aromatic substitution, a pathway less accessible in the fluorinated compound .

Material Science

- Volatility : The difluorophenyl derivative is less volatile than 2-methyl-1,3-dioxolane, making it less likely to migrate in polymers like PET .

- Process Intensification : 2MD is produced via aldolization in optimized industrial processes, whereas fluorinated analogs may require specialized catalysts or conditions .

Medicinal Chemistry

- Enzyme Inhibition : Imidazole-dioxolane derivatives (e.g., HO-1 inhibitors) highlight the role of substituents in bioactivity. The difluorophenyl group’s electronegativity may enhance target binding compared to chlorophenyl or bromophenyl groups .

Biological Activity

2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Synthesis and Structural Characterization

The synthesis of 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane typically involves the reaction of salicylaldehyde with diols under catalytic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure of the synthesized compound.

Antibacterial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes, including 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane, exhibit significant antibacterial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been documented:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Enterococcus faecalis | 750 - 1500 |

| Pseudomonas aeruginosa | 1000 - 2000 |

These findings indicate that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The antifungal potential of 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane has also been explored. In vitro studies have shown effectiveness against Candida albicans and other pathogenic fungi. The following table summarizes the antifungal activity:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 0.31 |

| Aspergillus fumigatus | 0.5 |

| Scedosporium apiospermum | 0.8 |

The compound has demonstrated a significant ability to inhibit fungal growth, with some derivatives showing comparable or superior efficacy to established antifungals like fluconazole .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various dioxolane derivatives, 2-(2,4-Difluorophenyl)-2-methyl-1,3-dioxolane was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a strong bactericidal effect at concentrations as low as 625 µg/mL .

Case Study 2: Antifungal Activity in Vivo

In vivo studies conducted on mouse models infected with Candida albicans showcased that administration of 50 mg/kg of the compound resulted in a significant survival rate (100% survival after seven days). This suggests promising therapeutic potential for treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of dioxolane derivatives can be influenced by their structural features. Modifications in substituents on the aromatic ring have been correlated with changes in potency. For instance:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.

- Oxime Groups : Incorporation of oxime functionalities has been shown to increase antifungal properties significantly.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.